molecular formula C15H14N2O2S2 B5838679 4-methoxy-N-[(2-sulfanylphenyl)carbamothioyl]benzamide

4-methoxy-N-[(2-sulfanylphenyl)carbamothioyl]benzamide

Cat. No.: B5838679
M. Wt: 318.4 g/mol
InChI Key: GINNISXIRFSERB-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(2-sulfanylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C₁₅H₁₄N₂O₂S₂. It is known for its unique chemical structure, which includes a methoxy group, a sulfanylphenyl group, and a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2-sulfanylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-aminothiophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiophosgene to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[(2-sulfanylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-N-[(2-sulfanylphenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2-sulfanylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound may interact with enzymes involved in various biochemical pathways, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide
  • 4-Methoxy-N-[(2-chlorophenyl)carbamothioyl]benzamide
  • 4-Methoxy-N-[(2-bromophenyl)carbamothioyl]benzamide

Uniqueness

4-Methoxy-N-[(2-sulfanylphenyl)carbamothioyl]benzamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-methoxy-N-[(2-sulfanylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-19-11-8-6-10(7-9-11)14(18)17-15(21)16-12-4-2-3-5-13(12)20/h2-9,20H,1H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINNISXIRFSERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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